3-Bromo-6-chloro-2-methoxybenzyl alcohol
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Overview
Description
3-Bromo-6-chloro-2-methoxybenzyl alcohol is an organic compound with the molecular formula C8H8BrClO2. It is a derivative of benzyl alcohol, where the benzene ring is substituted with bromine, chlorine, and methoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-2-methoxybenzyl alcohol typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a methoxybenzyl alcohol precursor. The reaction conditions often require the use of brominating and chlorinating agents such as N-bromosuccinimide (NBS) and thionyl chloride (SOCl2), respectively .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and other advanced industrial techniques may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-chloro-2-methoxybenzyl alcohol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the halogen substituents.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are often employed.
Major Products Formed
Oxidation: Formation of 3-Bromo-6-chloro-2-methoxybenzaldehyde or 3-Bromo-6-chloro-2-methoxybenzoic acid.
Reduction: Formation of 3-Bromo-6-chloro-2-methoxybenzene.
Substitution: Formation of various substituted benzyl alcohol derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-6-chloro-2-methoxybenzyl alcohol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloro-2-methoxybenzyl alcohol depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-6-chloro-2-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of an alcohol.
3-Bromo-6-chloro-2-methoxybenzoic acid: Similar structure but with a carboxylic acid group.
3-Bromo-6-chloro-2-methoxybenzene: Lacks the alcohol group.
Uniqueness
3-Bromo-6-chloro-2-methoxybenzyl alcohol is unique due to the presence of both halogen substituents and a methoxy group on the benzene ring, along with the alcohol functional group.
Properties
Molecular Formula |
C8H8BrClO2 |
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Molecular Weight |
251.50 g/mol |
IUPAC Name |
(3-bromo-6-chloro-2-methoxyphenyl)methanol |
InChI |
InChI=1S/C8H8BrClO2/c1-12-8-5(4-11)7(10)3-2-6(8)9/h2-3,11H,4H2,1H3 |
InChI Key |
SXSVKXZZMGPNLF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1CO)Cl)Br |
Origin of Product |
United States |
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